(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

Medicinal Chemistry Structural Biology Metabolic Stability

(1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine (CAS 2089255-03-6), also named (1-methyl-3,4-dihydroisochromen-1-yl)methanamine, is a heterocyclic primary amine belonging to the 1-aminomethylisochroman class. It features a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold with a geminal methyl and aminomethyl substitution at the C1 position, creating a quaternary carbon center.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 2089255-03-6
Cat. No. B2680715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine
CAS2089255-03-6
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCC1(C2=CC=CC=C2CCO1)CN
InChIInChI=1S/C11H15NO/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8,12H2,1H3
InChIKeyIRCNHRUFYOZNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine (CAS 2089255-03-6): Core Structural Identity and Procurement Baseline


(1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine (CAS 2089255-03-6), also named (1-methyl-3,4-dihydroisochromen-1-yl)methanamine, is a heterocyclic primary amine belonging to the 1-aminomethylisochroman class. It features a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold with a geminal methyl and aminomethyl substitution at the C1 position, creating a quaternary carbon center [1]. The molecular formula is C11H15NO (MW 177.24 g/mol), with a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 35.3 Ų [1]. This compound is commercially available from multiple vendors (e.g., Enamine, American Elements, Leyan) at purities typically ranging from 95% to 98% [2] and is supplied exclusively for research and development purposes [3].

Why Generic Substitution Fails for (1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine: Structural Determinants That Preclude Simple Analog Swapping


The 1-aminomethylisochroman scaffold is not functionally interchangeable across its substitution variants. The target compound bears a gem-dimethyl-like quaternary center at C1 (simultaneously carrying methyl and aminomethyl groups), a structural feature absent in the des-methyl analog (CAS 19158-90-8), the N-methyl congener (CAS 50683-74-4), and the 1-ethyl variant (CAS 26481-46-9) [1]. In the broader isochroman SAR landscape, the C1 substitution pattern governs both conformational restraint and metabolic vulnerability: the quaternary center eliminates a stereogenic methine proton susceptible to cytochrome P450 oxidation, while the primary amine terminus preserves a free amine handle for derivatization that N-alkylated congeners lack [2]. Furthermore, patent filings from Sunovion/PGI Drug Discovery explicitly claim 1-aminomethylisochroman compounds with specific C1 alkyl and aromatic substitution patterns for CNS indications, underscoring that even minor structural modifications are considered materially distinct inventions [3]. Consequently, procurement decisions that treat this compound as a drop-in replacement for any close analog risk introducing uncontrolled variables in target engagement, metabolic stability, and intellectual property standing.

Product-Specific Quantitative Evidence Guide: (1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine Versus Closest Comparators


C1 Quaternary Carbon Center: Structural Differentiation from the Des-Methyl Analog (CAS 19158-90-8)

The target compound (CAS 2089255-03-6) possesses a quaternary sp³ carbon at the C1 position, bearing both a methyl group and an aminomethyl substituent. In contrast, the des-methyl analog (3,4-dihydro-1H-2-benzopyran-1-yl)methanamine, CAS 19158-90-8, retains a tertiary C1 carbon with a single proton, yielding a stereogenic methine center [1]. This structural distinction has direct consequences: the quaternary center eliminates the methine C–H bond that is the primary site of cytochrome P450-mediated oxidation in the des-methyl analog, a principle established across multiple isochroman SAR campaigns [2]. Additionally, the quaternary center restricts rotational freedom of the aminomethyl side chain, potentially pre-organizing the pharmacophore for target binding [3].

Medicinal Chemistry Structural Biology Metabolic Stability

Lipophilicity Differential: XLogP3 of Target Compound Versus Des-Methyl and N-Methyl Analogs

Computed lipophilicity (XLogP3-AA) for the target compound is 0.9 [1]. The des-methyl analog (CAS 19158-90-8) has a predicted LogP of approximately 1.26 based on computational chemistry data from Chemscene , while the N-methyl congener (CAS 50683-74-4, isochroman-1-ylmethyl-methyl-amine) has a reported LogP consistent with its higher alkylation state. The lower XLogP3 of the target compound is notable: at 0.9, it falls within the optimal CNS drug-likeness range (LogP 1–3) while trending closer to the lower boundary, potentially translating to reduced non-specific protein binding and phospholipidosis risk relative to more lipophilic analogs [2].

Physicochemical Property CNS Drug-Likeness ADME Prediction

Patent-Defined CNS Chemical Space: Coverage Under US 10,196,403 B2 and Differentiation from Unsubstituted Isochroman Core

U.S. Patent No. 10,196,403 B2 (assigned to Sunovion/PGI Drug Discovery) claims 1-aminomethylisochroman compounds of formula I for the treatment of CNS disorders including major depressive disorder, bipolar disorder, schizophrenia, and Alzheimer's disease neuropsychiatric symptoms [1]. The target compound (CAS 2089255-03-6) falls squarely within the patent's generic formula where R2 = methyl, R3/R4 = H, Y = direct bond, and the benzene ring is unsubstituted. However, the patent's exemplified compounds primarily feature additional aromatic substitution (e.g., 8-fluoro, 1,3-dioxole fused) and specific stereochemical configurations (R or S at C1), indicating that the simple 1-methyl, benzene-unsubstituted variant represents an underexplored region of the claimed chemical space. The unsubstituted isochroman core (CAS 493-05-0) lacks the 1-aminomethyl warhead entirely and is not covered by this patent family [2].

Intellectual Property CNS Drug Discovery 1-Aminomethylisochroman

Primary Amine vs. N-Methylated Derivative: Derivatization Capacity and Hydrogen Bond Donor Potential

The target compound features a free primary amine (–CH₂NH₂) at the 1-position, with a hydrogen bond donor count of 1 [1]. The closely related N-methyl analog, isochroman-1-ylmethyl-methyl-amine (CAS 50683-74-4), carries a secondary amine (–CH₂NHCH₃) with an identical hydrogen bond donor count of 1 but a higher acceptor count due to the tertiary amine character [2]. In the context of isochroman SAR, the primary amine in A68930 (1-aminomethyl-5,6-dihydroxy-3-phenylisochroman) was essential for D1 receptor agonism, forming a critical salt bridge with Asp103 in the receptor binding pocket [3]. N-methylation of the aminomethyl group in analogous scaffolds has been shown to reduce or abolish D1 receptor affinity, underscoring the functional significance of the primary amine terminus [3].

Synthetic Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

Best-Fit Research and Industrial Application Scenarios for (1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine


CNS Lead Generation: 1-Aminomethylisochroman Scaffold Exploration

The target compound serves as a minimal 1-aminomethylisochroman scaffold for CNS drug discovery programs, particularly those targeting GPCRs (dopamine, serotonin, adrenergic, and sigma receptors) where the isochroman core has established pharmacophoric relevance [1]. Its quaternary C1 center provides a metabolically stabilized platform for systematic SAR exploration through parallel amide coupling, reductive amination, or sulfonamide library synthesis, leveraging the free primary amine [2]. The compound falls within the patent space defined by US 10,196,403 B2, making it suitable for organizations seeking to operate within the 1-aminomethylisochroman intellectual property landscape for CNS indications [3].

Metabolic Stability Benchmarking: Quaternary vs. Tertiary C1 Center Comparison

Procurement of both the target compound (C1 quaternary) and the des-methyl analog (CAS 19158-90-8, C1 tertiary methine) enables direct head-to-head in vitro metabolic stability studies in human liver microsomes or hepatocytes. Such paired experiments can quantify the intrinsic clearance difference attributable to the C1 methyl substitution, generating quantitative evidence for the metabolic shielding hypothesis proposed in isochroman SAR literature [2]. This type of systematic comparator study is specifically relevant for organizations seeking to validate the quaternary center strategy before committing to more elaborate analog synthesis.

Fragment-Based Drug Discovery: Low-Complexity Isochroman Probe

With a molecular weight of 177.24 g/mol, 13 heavy atoms, and a TPSA of 35.3 Ų, the target compound meets fragment-like physicochemical criteria [1]. Its computed XLogP3 of 0.9 places it within an attractive lipophilicity range for fragment growth. The primary amine provides a single, unambiguous synthetic handle for fragment elaboration, while the quaternary C1 center constrains the conformational landscape relative to more flexible fragments. The compound can serve as a starting point for fragment-based screening campaigns against CNS targets where isochroman-derived fragments have shown tractable binding, such as dopamine receptors (cf. A68930 scaffold) [4].

Chemical Biology Tool Compound: Primary Amine-Tagged Isochroman for Bioconjugation

The primary aliphatic amine at the 1-position enables chemoselective bioconjugation strategies (e.g., NHS ester coupling, isothiocyanate conjugation, or reductive alkylation with biotinylated aldehydes) that are incompatible with N-alkylated or tertiary amine analogs. This makes the target compound uniquely suited for generating affinity probes or chemical biology tools from the 1-aminomethylisochroman scaffold, where retention of the core scaffold's biological recognition properties is desired while appending reporter tags [2].

Quote Request

Request a Quote for (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.